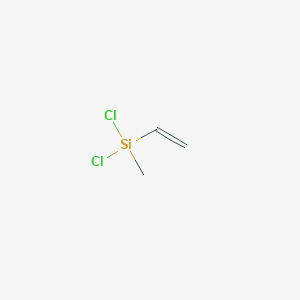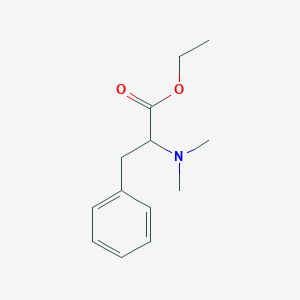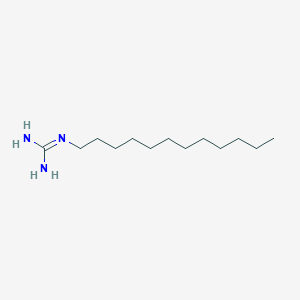
Dodecylguanidine
Descripción general
Descripción
Dodecylguanidine, also known as 1-dodecylguanidine, is a member of the class of guanidines. It is a compound in which one of the amino groups is substituted by a dodecyl group . It is generally used as its acetate salt, known as dodine, as an agrochemical fungicide . It has a role as an antibacterial agent and an antifungal agrochemical .
Molecular Structure Analysis
The molecular formula of Dodecylguanidine is C13H29N3 . The InChI representation of the molecule is InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) . The canonical SMILES representation is CCCCCCCCCCCCN=C(N)N .
Physical And Chemical Properties Analysis
Dodecylguanidine has a molecular weight of 227.39 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has 12 freely rotating bonds . The XLogP3-AA value is 4.3 .
Aplicaciones Científicas De Investigación
Dodine causes extensive damage to the cytoplasmic membrane, leading to cell death in Pseudomonas syringae, indicating its potential as an antibacterial agent (Cabral, 1991).
It affects intestinal morphology and brush border enzymatic activity in rats without altering body weight or food intake, suggesting its impact on mammalian digestive systems (Mitjans & Vinardell, 1998).
Dodine's mode of antibacterial action includes rapid degradation and release of RNA and cell lysis in Pseudomonas syringae (Cabral, 1992).
Its critical micelle concentration was determined, which is essential for understanding its behavior as a surfactant (Cabral & Smith, 1992).
N-dodecylguanidine hydrochloride, used as a sanitary finishing agent in fabrics, can be quantitatively analyzed through a developed gas chromatographic method (Suzuki et al., 1988).
Effects on A-type potassium channels indicate a potential application in the study of membrane ion channels (Yao et al., 1995).
The development of bifunctional ionic liquids based on dodine ion for plant protection suggests its role in sustainable agriculture (Kukawka et al., 2021).
Dodine causes severe membrane damage in Pseudomonas syringae at concentrations above the critical micelle concentration, reinforcing its role as a potential antimicrobial agent (Cabral, 1993).
It has been used as a fungicide on tobacco plants, demonstrating its agricultural applications (Reinert & Spurr, 1972).
The self-assembling characteristics of dodecylguanidine hydrochloride highlight its potential in material science and surface chemistry (Miyake et al., 2008).
Mecanismo De Acción
Safety and Hazards
Dodecylguanidine hydrochloride (DGH) is corrosive to the eyes, skin, and mucus membranes . Symptoms of inhalation may include adverse respiratory effects including cough, tightness of chest, and shortness of breath . The component is harmful if swallowed or inhaled . Corrosive symptoms of ingestion may include coughing, burning, ulceration, and pain .
Direcciones Futuras
Propiedades
IUPAC Name |
2-dodecylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILAYQUKKYWPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate) | |
| Record name | Dodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041907 | |
| Record name | 1-Dodecylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylguanidine | |
CAS RN |
112-65-2 | |
| Record name | Dodecylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




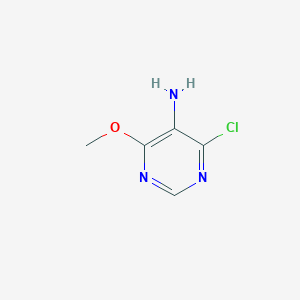

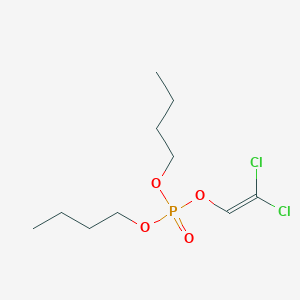
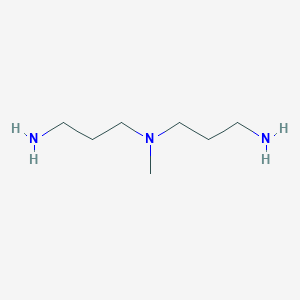
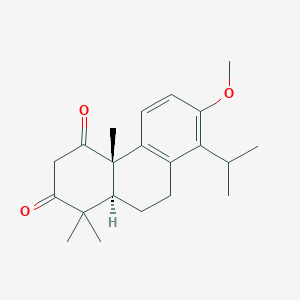
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)

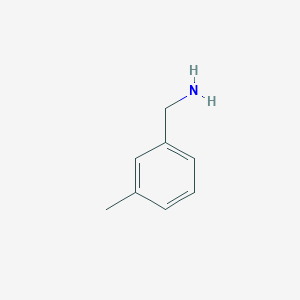
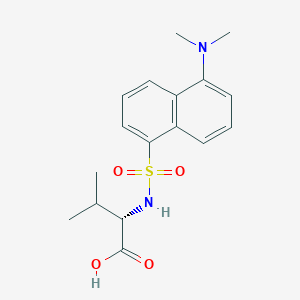
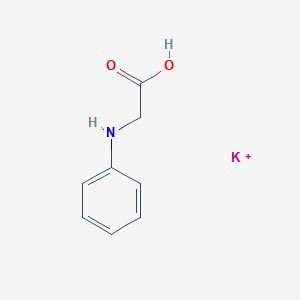
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
